N,O-Bis-(trimethylsilyl)phenylalanine

Catalog No.
S12555939
CAS No.
M.F
C15H27NO2Si2
M. Wt
309.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,O-Bis-(trimethylsilyl)phenylalanine

Product Name

N,O-Bis-(trimethylsilyl)phenylalanine

IUPAC Name

trimethylsilyl 3-phenyl-2-(trimethylsilylamino)propanoate

Molecular Formula

C15H27NO2Si2

Molecular Weight

309.55 g/mol

InChI

InChI=1S/C15H27NO2Si2/c1-19(2,3)16-14(15(17)18-20(4,5)6)12-13-10-8-7-9-11-13/h7-11,14,16H,12H2,1-6H3

InChI Key

DWNFNBPPSFIIBG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC(CC1=CC=CC=C1)C(=O)O[Si](C)(C)C

N,O-Bis- (trimethylsilyl)phenylalanine is a phenylalanine derivative.

N,O-Bis-(trimethylsilyl)phenylalanine is a silicon-containing derivative of the amino acid phenylalanine, characterized by the presence of two trimethylsilyl groups attached to the nitrogen and oxygen atoms of the amino acid. Its chemical formula is C₁₅H₂₇NO₂Si₂, and it is classified as a silyl amino acid. The introduction of trimethylsilyl groups enhances the compound's stability and solubility, making it useful in various chemical applications, particularly in organic synthesis and analytical chemistry .

Typical for silyl derivatives. These include:

  • Derivatization Reactions: It can undergo derivatization to enhance volatility and detectability in gas chromatography-mass spectrometry (GC-MS) analyses. For instance, it can react with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide to form more volatile derivatives suitable for GC-MS .
  • Aminolysis: The reactivity of the trimethylsilyl groups allows for aminolysis reactions where it can react with various electrophiles, leading to the formation of new amide bonds .
  • Peptide Bond Formation: This compound can participate in peptide bond formation under specific conditions, contributing to the synthesis of silacyclic dipeptides .

Several methods have been developed for synthesizing N,O-bis-(trimethylsilyl)phenylalanine:

  • Direct Silylation: This involves treating phenylalanine with trimethylsilyl chloride or similar silylation agents in the presence of a base such as triethylamine to facilitate the introduction of trimethylsilyl groups at the nitrogen and oxygen sites.
  • Electrophilic Addition: The synthesis can also be achieved through electrophilic addition reactions involving pre-formed silyl imides or other silicon-containing intermediates .
  • Enzymatic Methods: Enzymatic routes have been explored for producing enantiomerically enriched forms of silicon-containing amino acids, including this compound, which may provide higher yields and selectivity .

N,O-Bis-(trimethylsilyl)phenylalanine finds applications across various fields:

  • Analytical Chemistry: Its derivatization properties make it useful in GC-MS for analyzing complex mixtures such as metabolites in biological samples.
  • Organic Synthesis: The compound serves as a building block in synthesizing more complex silicon-containing compounds and peptides.
  • Pharmaceutical Development: Due to its structural similarities with natural amino acids, it can be explored for developing novel therapeutics or drug delivery systems.

Several compounds share structural similarities with N,O-bis-(trimethylsilyl)phenylalanine, particularly other silylated amino acids. Here are a few notable examples:

Compound NameStructure TypeUnique Features
TrimethylsilylphenylalanineSilylated Amino AcidSingle trimethylsilyl group; less sterically hindered
β-Trimethylsilylalanineβ-Silylated Amino AcidContains a silicon atom at the β position
N-Boc-SiAAProtected Silylated Amino AcidContains a Boc protecting group for stability
p-TrimethylsilylphenylalanineSilylated PhenylalanineSimilar structure but varies in substitution pattern

N,O-Bis-(trimethylsilyl)phenylalanine is unique due to its dual silylation at both nitrogen and oxygen sites, enhancing its stability and reactivity compared to other derivatives. This feature allows for diverse applications in organic synthesis and analytical chemistry that may not be achievable with simpler derivatives.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

309.15803217 g/mol

Monoisotopic Mass

309.15803217 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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